molecular formula C22H17ClN4O2S B2533733 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-38-2

3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2533733
CAS No.: 422529-38-2
M. Wt: 436.91
InChI Key: GRYUOIQPYLUOEY-UHFFFAOYSA-N
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Description

The compound 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-chlorophenylmethyl substituent at position 3, a sulfanylidene group at position 2, and a pyridin-2-ylmethyl carboxamide moiety at position 5.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2S/c23-16-7-4-14(5-8-16)13-27-21(29)18-9-6-15(11-19(18)26-22(27)30)20(28)25-12-17-3-1-2-10-24-17/h1-5,7-8,10,15,18-19H,6,9,11-13H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECMTEZRCWQEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C(=O)NCC3=CC=CC=N3)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic molecule that exhibits notable biological activities. It belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H19ClN4O2S\text{C}_{18}\text{H}_{19}\text{ClN}_{4}\text{O}_{2}\text{S}

Key Properties

PropertyValue
Molecular Weight364.88 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in cell signaling pathways. For instance, it has been shown to inhibit prolyl hydroxylase, which is crucial in regulating hypoxia-inducible factors (HIFs) that play a role in angiogenesis and cellular responses to low oxygen levels .
  • Anticancer Activity : Recent studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediating pathways associated with inflammation .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls.

Pharmacological Applications

The pharmacological applications of this compound are vast:

  • Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth, it is being explored as a potential therapeutic agent for various cancers.
  • Treatment of Hypoxia-related Disorders : Its role as a prolyl hydroxylase inhibitor makes it suitable for treating conditions like anemia related to chronic kidney disease.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, suggesting a strong antiproliferative activity . The structure–activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance anticancer efficacy.

2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, it has been evaluated as a potential inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in inflammatory processes. Molecular docking studies suggest that the compound binds effectively to the active site of 5-LOX, indicating its potential for further optimization as an anti-inflammatory drug .

Pharmacological Applications

1. Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. The inhibition of 5-LOX is particularly relevant in the context of diseases characterized by chronic inflammation, such as asthma and arthritis. The compound's ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory therapies .

2. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest effectiveness against certain bacterial strains. The presence of the pyridine and quinazoline moieties may contribute to its bioactivity by interacting with microbial enzymes or cellular structures .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated IC50 values between 1.9 - 7.52 μg/mL against HCT-116 and MCF-7 cell lines .
Study 2Enzyme InhibitionIdentified as a potential inhibitor of 5-lipoxygenase (5-LOX) through molecular docking studies .
Study 3Antimicrobial PropertiesShowed effectiveness against specific bacterial strains, warranting further investigation into its mechanism .

Comparison with Similar Compounds

Structural Variations

The target compound shares a quinazoline core with several analogs, but key substituent differences dictate its physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Weight logP Bioactivity Highlights
Target Compound 4-chlorophenylmethyl, pyridin-2-ylmethyl, sulfanylidene Data Unavailable Unreported Likely AChE inhibition, CNS permeation
A0062040 () 4-methoxyphenyl, pyridin-3-ylmethyl 418.47 2.24 Moderate lipophilicity, CNS permeation
4-(3-Chlorophenyl)-... () 3-chlorophenyl, 4-methylpyridin-2-yl, trimethyl groups Unreported Unreported Structural rigidity, potential pharmacokinetic variability
Quinazolinones () Varied N-alkyl/aryl groups ~400–450 1.8–2.5 AChE inhibition, BBB permeability

Key Observations :

  • Chlorophenyl vs.
  • Pyridine Position : The pyridin-2-ylmethyl group in the target compound (vs. pyridin-3-yl in A0062040) may alter hydrogen-bonding interactions with enzymes like AChE .
  • Sulfanylidene Group : The thione (C=S) group at position 2 could enhance metabolic stability compared to oxygen analogs, though this requires experimental validation.

Physicochemical and Pharmacokinetic Properties

  • logP and Permeation : Quinazoline derivatives like A0062040 (logP 2.24) and those in (logP 1.8–2.5) exhibit optimal lipophilicity for blood-brain barrier (BBB) permeation . The target compound’s 4-chlorophenylmethyl group likely elevates logP, favoring CNS activity.
  • Metabolic Stability : The sulfanylidene group may reduce oxidative metabolism compared to ketone or amine analogs, though this requires in vitro validation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis involves multi-step reactions, often starting with a quinazoline core functionalized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Key steps include:

  • Chlorophenylmethyl introduction : Alkylation of the quinazoline nitrogen with 4-chlorobenzyl halides under basic conditions.
  • Sulfanylidene incorporation : Thiolation using thiourea or carbon disulfide (CS₂) with transition metal catalysts (e.g., Pd(PPh₃)₄) at 80–100°C .
  • Pyridylmethyl coupling : Amide bond formation between the carboxylic acid group and 2-(aminomethyl)pyridine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. Which analytical techniques are essential for structural validation?

  • X-ray crystallography : Resolves the 3D arrangement of the sulfanylidene group and tetrahydroquinazoline ring .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons of chlorophenyl at δ 7.2–7.4 ppm, pyridyl protons at δ 8.3–8.6 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈ClN₃O₂S: 424.0821) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side-product formation?

  • Catalyst selection : Pd(PPh₃)₄ improves regioselectivity in sulfur incorporation compared to Cu(I) catalysts, reducing byproducts like disulfides .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (0–5°C) suppress hydrolysis of the pyridylmethylamide group .
  • Purification strategies : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from unreacted starting materials .

Q. How should conflicting bioactivity data across assays be reconciled?

  • Assay validation : Compare activity in cell-free enzymatic assays (e.g., kinase inhibition IC₅₀) vs. cellular viability assays to distinguish target-specific effects from off-target toxicity .
  • Purity assessment : Confirm compound integrity (>98% via HPLC) to rule out impurities skewing results .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays .

Q. What computational tools can predict this compound’s drug-likeness and target interactions?

  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets, highlighting hydrogen bonds between the pyridylmethyl group and conserved residues (e.g., Asp 831 in EGFR) .
  • ADMET prediction (SwissADME) : Estimates logP (~3.2) and aqueous solubility (~10 µM), suggesting moderate bioavailability. Substituent modifications (e.g., replacing chlorophenyl with trifluoromethyl) may improve permeability .

Q. What strategies address instability of the sulfanylidene group under physiological conditions?

  • Prodrug design : Mask the thione group as a thioether or disulfide, which is enzymatically cleaved in vivo .
  • Formulation optimization : Use cyclodextrin-based encapsulation to protect against oxidation in serum .

Key Research Applications

  • Medicinal chemistry : Explored as a kinase inhibitor due to structural similarity to ATP-competitive quinazoline derivatives (e.g., EGFR inhibitors like gefitinib) .
  • Agrochemicals : The chlorophenyl and pyridyl groups suggest potential as a fungicide targeting cytochrome P450 enzymes in plant pathogens .
  • Material science : The planar aromatic system and sulfur atom may enable applications in organic semiconductors or metal-organic frameworks (MOFs) .

Data Contradiction Analysis

Observed Discrepancy Potential Cause Resolution Strategy
Varied IC₅₀ values in kinase assaysDifferences in ATP concentrations (1 mM vs. 10 µM)Standardize assay conditions using fixed ATP (10 µM)
Divergent solubility reportsCrystalline vs. amorphous formsCharacterize polymorphs via powder XRD and DSC

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